molecular formula C13H10ClNO2 B3030587 Methyl 2-chloro-6-phenylpyridine-4-carboxylate CAS No. 925004-76-8

Methyl 2-chloro-6-phenylpyridine-4-carboxylate

Cat. No.: B3030587
CAS No.: 925004-76-8
M. Wt: 247.67
InChI Key: XYBNNKQNJNRUQN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-phenylpyridine-4-carboxylate is a pyridine derivative featuring a chlorine atom at position 2, a phenyl group at position 6, and a methyl ester at position 4. This structure imparts unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity, the phenyl group contributes to lipophilicity, and the methyl ester provides hydrolytic stability compared to carboxylic acids.

Properties

IUPAC Name

methyl 2-chloro-6-phenylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)10-7-11(15-12(14)8-10)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBNNKQNJNRUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190572
Record name 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925004-76-8
Record name 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925004-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-6-phenylpyridine-4-carboxylate is being investigated as a potential lead compound in drug development due to its biological activity. It has shown promise in targeting neurological disorders and inflammatory diseases by acting on specific receptors or enzymes within biological systems .

Case Study: Research has indicated that derivatives of this compound can serve as enzyme inhibitors, which may lead to advancements in treating conditions such as Alzheimer's disease and rheumatoid arthritis .

Agricultural Chemistry

This compound is also utilized in the synthesis of agrochemicals. Its structure allows it to function as an effective pesticide or herbicide, enhancing crop protection against pests and diseases. The chlorinated pyridine derivatives are particularly valued for their efficacy and lower environmental impact compared to traditional agrochemicals.

Case Study: A study demonstrated that formulations containing this compound exhibited improved pest control efficacy while reducing toxicity to non-target organisms .

Material Science

In material science, this compound is explored for its applications in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for developing advanced materials with enhanced performance characteristics.

Case Study: Research on organic light-emitting diodes (OLEDs) incorporating this compound has shown promising results in terms of efficiency and stability, suggesting its potential for commercial applications in display technology.

Comparison with Similar Compounds

2-Chloro-6-methylpyridine-4-carboxylic Acid

Structural Differences :

  • Position 6 : Methyl group (vs. phenyl in the target compound).
  • Position 4 : Carboxylic acid (vs. methyl ester).

Impact on Properties :

  • Acidity : The carboxylic acid (pKa ~2-3) is significantly more acidic than the methyl ester, enabling salt formation and enhanced water solubility .
  • Reactivity : The acid is prone to decarboxylation under heat, whereas the ester is more stable and undergoes hydrolysis under basic conditions.
  • Lipophilicity : The phenyl group in the target compound increases hydrophobicity (logP ~2.5-3.5 estimated) compared to the methyl analog (logP ~1.5-2.0).

Applications : Carboxylic acid derivatives are often intermediates in drug synthesis, while esters are preferred for prodrug designs due to improved bioavailability .

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate

Structural Differences :

  • Core Structure : Fused imidazo[1,2-a]pyridine system (vs. single pyridine ring).
  • Substituents : 2-Chloropyridin-4-yl at position 2 (vs. chlorine in the target compound).

Impact on Properties :

  • Electronic Effects : The 2-chloropyridinyl group introduces additional electron-withdrawing effects, altering reactivity in cross-coupling reactions.
  • Solubility : The fused system may reduce solubility compared to the simpler pyridine derivative .

Applications : Fused heterocycles are common in kinase inhibitors and antimicrobial agents, suggesting the target compound could be explored in similar niches.

Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate

Structural Differences :

  • Ester Group : Ethyl (vs. methyl) at the carboxylate position.
  • Ring Saturation : 1,4-dihydropyridine (vs. aromatic pyridine).
  • Substituents : Additional sulfanyl and trifluoromethyl groups.

Impact on Properties :

  • Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life in vivo.
  • Electronic Effects : The dihydropyridine core is redox-active, useful in prodrug activation, while the trifluoromethyl group enhances electronegativity and metabolic resistance .
  • Steric Effects : Bulkier substituents may hinder crystallinity, complicating purification.

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Position 2 Position 6 Position 4 logP (Estimated) Key Applications
Methyl 2-chloro-6-phenylpyridine-4-carboxylate Pyridine Cl Phenyl Methyl ester 2.5–3.5 Prodrugs, Material science
2-Chloro-6-methylpyridine-4-carboxylic acid Pyridine Cl Methyl Carboxylic acid 1.5–2.0 Synthetic intermediates
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate Imidazo[1,2-a]pyridine 2-Chloropyridin-4-yl - Methyl ester 3.0–4.0 Kinase inhibitors
Ethyl 4-(4-chlorophenyl)-...dihydro-3-pyridinecarboxylate Dihydropyridine Cl (on phenyl) Sulfanyl-trifluoromethyl Ethyl ester 4.0–5.0 Anticancer agents

Analytical Techniques and Stability

  • Spectroscopy : NMR and FTIR (as shown for methyl shikimate in ) would differentiate substituents. For example, the phenyl group in the target compound would show aromatic proton signals (δ 7.2–7.8 ppm in $^1$H NMR), absent in methyl analogs.
  • Hydrolytic Stability : Methyl esters (e.g., sandaracopimaric acid methyl ester ) are generally stable under neutral conditions but hydrolyze in acidic/basic media.

  • Chromatography : HPLC (as in ) can resolve esters from acids or ethyl analogs based on retention times.

Biological Activity

Methyl 2-chloro-6-phenylpyridine-4-carboxylate (CAS No. 925004-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a phenyl group, making it structurally unique. Its molecular weight is approximately 217.65 g/mol, and it can undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorine atom in the compound allows for nucleophilic substitution reactions, which can modify biological pathways by inhibiting or activating target proteins. This interaction can lead to downstream effects such as modulation of metabolic pathways or inhibition of cell proliferation.

Biological Activities

  • Antitumor Activity : Research has indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various human tumor cell lines. This compound has shown promise in preliminary studies as a potential antitumor agent by inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in the context of drug design. For instance, its structural similarity to known inhibitors allows it to interact competitively with enzyme active sites, leading to reduced enzyme activity .
  • Antioxidant Properties : Some studies have suggested that compounds with similar structures exhibit antioxidant activity by scavenging free radicals. This property is vital for protecting cells from oxidative stress-related damage .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent variations on the pyridine ring affecting biological activity. For example:

CompoundSubstituentActivity
Methyl 2-chloro-6-methylpyridine-4-carboxylateMethylModerate
Methyl 2-chloro-6-methoxypyridine-4-carboxylateMethoxyLow
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylateFluorophenylHigh

These variations indicate that the presence and position of substituents significantly influence the compound's biological properties .

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Enzyme Interaction Analysis : Molecular docking studies have shown that the compound binds effectively to specific enzyme targets, suggesting its potential as a lead compound for further drug development focused on enzyme inhibition .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects through modulation of oxidative stress pathways, which may be beneficial in neurodegenerative disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-6-phenylpyridine-4-carboxylate
Reactant of Route 2
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Methyl 2-chloro-6-phenylpyridine-4-carboxylate

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